Ricasetron

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

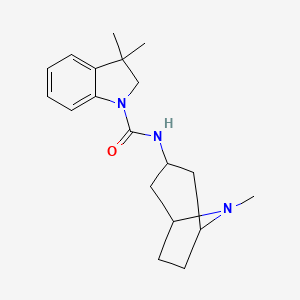

3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWRFDRNAKTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869607 | |

| Record name | 3,3-Dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Selective Serotonin Antagonist Properties of BRL-46470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core selective serotonin (B10506) antagonist properties of BRL-46470 (Ricasetron). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this potent and selective 5-HT3 receptor antagonist, including its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization.

Introduction to BRL-46470

BRL-46470, also known as this compound, is a highly potent and selective antagonist of the serotonin 5-HT3 receptor. Its chemical name is endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide. As a member of the "setron" class of drugs, BRL-46470 has been investigated for its potential therapeutic applications, particularly in conditions where 5-HT3 receptor signaling is implicated.

Chemical and Physical Properties of BRL-46470 [1]

| Property | Value |

| IUPAC Name | 3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide |

| Molecular Formula | C19H27N3O |

| Molecular Weight | 313.4 g/mol |

| Canonical SMILES | CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C |

| InChI Key | ILXWRFDRNAKTDD-UHFFFAOYSA-N |

Quantitative Data Summary

The following tables summarize the key quantitative data that define the pharmacological profile of BRL-46470 as a selective 5-HT3 receptor antagonist.

Table 1: 5-HT3 Receptor Binding Affinity of BRL-46470

| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| [3H]-BRL 43694 | Rat brain membranes | 0.32 ± 0.04 | [source not found] |

Table 2: Functional Antagonist Potency of BRL-46470 in In Vitro and In Vivo Models

| Experimental Model | Agonist | Parameter | Value | Reference |

| Guinea-pig isolated ileum | 5-HT | pA2 | 8.3 ± 0.5 | [source not found] |

| Rabbit isolated heart | 5-HT | pA2 | 10.1 ± 0.1 | [source not found] |

| Rat Bezold-Jarisch reflex | Phenylbiguanide (B94773) | ID50 | 0.7 µg/kg i.v. | [source not found] |

Mechanism of Action and Signaling Pathway

BRL-46470 exerts its pharmacological effects by competitively binding to and blocking the activation of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) normally leads to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[2][3][4] By preventing the binding of serotonin, BRL-46470 inhibits this depolarization and the subsequent downstream signaling events.

The downstream signaling cascade initiated by 5-HT3 receptor activation involves the elevation of intracellular calcium, which in turn can activate various calcium-dependent enzymes and signaling pathways.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selective serotonin antagonist properties of BRL-46470.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BRL-46470 for the 5-HT3 receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a final volume of 250 µL, incubate the membrane preparation (50-120 µg of protein) with the radioligand [3H]-BRL 43694 (at a concentration around its Kd).

-

For competition assays, add increasing concentrations of BRL-46470.

-

Define non-specific binding using a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM granisetron).

-

Incubate at room temperature for 60 minutes.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of BRL-46470 that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Guinea-Pig Isolated Ileum Assay

This functional assay assesses the ability of BRL-46470 to antagonize 5-HT-induced contractions of the guinea-pig ileum.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) by adding increasing concentrations to the organ bath.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with BRL-46470 at a fixed concentration for a predetermined time (e.g., 30 minutes).

-

Repeat the cumulative concentration-response curve for the agonist in the presence of BRL-46470.

-

Repeat this process with several different concentrations of BRL-46470.

-

-

Data Analysis:

-

Measure the magnitude of the contractions at each agonist concentration.

-

Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of BRL-46470.

-

Determine the EC50 values for the agonist in each condition.

-

Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value, which is a measure of the antagonist's potency.

-

Rat Bezold-Jarisch Reflex Model

This in vivo model is used to evaluate the ability of BRL-46470 to inhibit the bradycardic response induced by activation of 5-HT3 receptors on vagal afferent nerves.[5]

Protocol:

-

Animal Preparation:

-

Anesthetize a rat (e.g., with urethane).

-

Cannulate the trachea for artificial respiration if necessary.

-

Insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure and heart rate monitoring.

-

Administer a beta-adrenoceptor antagonist (e.g., atenolol) to prevent sympathetically mediated changes in heart rate.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Induce the Bezold-Jarisch reflex by intravenous injection of a 5-HT3 receptor agonist, such as phenylbiguanide (e.g., 5 µg/kg).[6] This will cause a transient bradycardia and hypotension.

-

After the cardiovascular parameters return to baseline, administer BRL-46470 intravenously at a specific dose.

-

After a set time, re-administer the 5-HT3 agonist and record the cardiovascular response.

-

Repeat this procedure with different doses of BRL-46470.

-

-

Data Analysis:

-

Measure the change in heart rate from baseline following the administration of the 5-HT3 agonist in the absence and presence of BRL-46470.

-

Calculate the percentage inhibition of the bradycardic response at each dose of BRL-46470.

-

Determine the ID50, which is the dose of BRL-46470 that causes a 50% inhibition of the agonist-induced bradycardia.

-

Conclusion

BRL-46470 is a well-characterized, highly potent, and selective 5-HT3 receptor antagonist. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and efficacy in blocking 5-HT3 receptor-mediated responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of BRL-46470 and similar compounds. A thorough understanding of its mechanism of action and the methodologies used for its evaluation is crucial for the continued exploration of its therapeutic potential.

References

- 1. This compound | C19H27N3O | CID 9883287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute myocardial ischemia enhances the vanilloid TRPV1 and serotonin 5-HT3 receptor-mediated Bezold-Jarisch reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiemetic properties of Ricasetron explained

An In-depth Technical Guide to the Antiemetic Properties of Ricasetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BRL-46470) is a potent and selective antagonist of the serotonin (B10506) 5-HT₃ receptor.[1] While never commercialized, its pharmacological profile demonstrates significant antiemetic properties, characteristic of the 'setron' class of drugs.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, pharmacological potency, preclinical efficacy, and the experimental protocols used to characterize its antiemetic effects. The data presented herein are synthesized from key preclinical studies to serve as a resource for researchers in pharmacology and drug development.

Mechanism of Action: 5-HT₃ Receptor Antagonism

The antiemetic effect of this compound is mediated through its competitive antagonism of the 5-HT₃ receptor, a ligand-gated ion channel.[3][4] The emetic reflex, particularly in response to chemotherapy and radiotherapy, is initiated by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[5] This released serotonin activates 5-HT₃ receptors located on the terminals of vagal afferent nerves.[6] Activation of these receptors generates a depolarizing signal that is transmitted to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, which collectively orchestrate the vomiting reflex.[3][7]

This compound binds to the 5-HT₃ receptor, preventing serotonin from binding and thereby inhibiting the initiation of this signaling cascade.[5][8] Studies have shown that this compound is a potent and insurmountable antagonist, meaning its binding is not readily reversible, contributing to a long duration of action.[8]

Pharmacological Profile

This compound is a highly potent 5-HT₃ receptor antagonist. Its potency has been quantified in in vitro electrophysiological studies on the rat isolated vagus nerve, a standard preparation for assessing 5-HT₃ receptor function. These studies demonstrate that this compound's potency is comparable to or greater than that of first-generation 'setron' drugs.

| Compound | Parameter | Value | Preparation |

| This compound (BRL-46470) | IC₅₀ | 0.3 - 1.0 nM | Rat Vagus Nerve[8] |

| Ondansetron (B39145) | pKi | 8.70 | Rat Cerebral Cortex[9] |

| Granisetron (B54018) | pKi | 9.15 | Rat Cerebral Cortex[9] |

| Tropisetron | pKi | Not specified | Not specified |

| YM060 (Ramosetron) | pKi | 10.48 | Rat Cerebral Cortex[9] |

| Table 1: Comparative potency of this compound and other 5-HT₃ receptor antagonists. IC₅₀ is the half-maximal inhibitory concentration. pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates greater binding affinity. |

Preclinical Efficacy

The antiemetic efficacy of this compound has been established in the ferret, which is considered the gold-standard preclinical model for emesis research due to its robust vomiting reflex that mimics human responses.[10][11] Studies have demonstrated that this compound is effective against emesis induced by various stimuli.

| Species | Emetogen | Route of Admin. | Effective Dose Range | Key Finding |

| Ferret | Total Body X-Irradiation | Oral (p.o.) | 0.05 - 0.5 mg/kg | Dose-dependently prevented emesis.[12] |

| Ferret | Total Body X-Irradiation | Intravenous (i.v.) & Oral (p.o.) | Not specified | Antiemetic activity was present even when dosed 3-4 hours before the emetic challenge, indicating a long duration of action.[12] |

| Table 2: Summary of in vivo antiemetic efficacy of this compound. |

Experimental Protocols

In Vivo Antiemetic Assay (Ferret Model)

The protocol to determine the in vivo antiemetic efficacy of a compound like this compound typically involves several key stages. This representative workflow is based on standard methodologies used in the field.[12][13][14]

Methodology Details:

-

Animals: Male ferrets are commonly used.[12] They are housed in controlled conditions and allowed to acclimate to the experimental environment to reduce stress-related variables.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered orally (p.o.) via gavage or intravenously (i.v.). A vehicle-only group serves as the control.

-

Emetogen Challenge: Emesis is induced by a standardized stimulus. For this compound, studies have used total body X-irradiation.[12] A common alternative is the administration of a high dose of the chemotherapeutic agent cisplatin (e.g., 5-10 mg/kg, i.p.).[11][14]

-

Observation and Quantification: Following the emetic challenge, animals are observed for a defined period (e.g., 2-4 hours). The primary endpoints measured are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

In Vitro 5-HT₃ Receptor Antagonism Assay (Vagus Nerve Preparation)

This electrophysiological assay directly measures the ability of a compound to block the function of 5-HT₃ receptors on peripheral neurons.[8]

Methodology Details:

-

Tissue Preparation: The vagus nerve is dissected from a rat and mounted in a "grease-gap" recording chamber, which electrically isolates different sections of the nerve to measure changes in membrane potential.

-

Recording: A baseline membrane potential is established. Serotonin (5-HT) is then applied to the preparation, which binds to 5-HT₃ receptors and causes a measurable depolarization of the nerve.

-

Antagonist Application: The preparation is washed, and then incubated with varying concentrations of this compound.

-

Measurement of Antagonism: The 5-HT concentration-response curve is re-established in the presence of this compound. An insurmountable antagonist like this compound will cause a concentration-dependent reduction in the maximum depolarization response achievable with 5-HT.[8] The concentration of this compound that reduces the maximal response by 50% is determined as the IC₅₀ value.

Conclusion

This compound (BRL-46470) is a potent, selective, and long-acting 5-HT₃ receptor antagonist. Both in vitro and in vivo data confirm its ability to effectively block the mechanisms underlying emesis, particularly those initiated by serotonin release in the periphery. Its high potency and prolonged duration of action, demonstrated in the gold-standard ferret model, highlight its potential as a robust antiemetic agent. Although not developed for clinical use, the pharmacological and preclinical data for this compound remain a valuable reference for the study of 5-HT₃ receptor function and the development of new antiemetic therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. amsbio.com [amsbio.com]

- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 7. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]

- 8. BRL 46470 potently antagonizes neural responses activated by 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prolonged anti-emetic activity and 5-HT3-receptor antagonism by BRL 46470 in conscious ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

Ricasetron: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron, also known as BRL-46470, is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] With notable antiemetic and anxiolytic properties, its unique chemical architecture has garnered significant interest within the medicinal chemistry community.[1][2] This document provides an in-depth technical overview of the chemical structure of this compound and a detailed examination of its synthesis pathway, designed to serve as a critical resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is chemically designated as endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide.[1][2][3] The molecule possesses a complex polycyclic structure, featuring a substituted indole (B1671886) core linked to a bicyclic amine via a carboxamide group.

The key structural features include:

-

A 2,3-dihydro-3,3-dimethyl-indole moiety: This heterocyclic system forms the core of the molecule.

-

A carboxamide linker: This functional group connects the indole and the bicyclic amine components.

-

An endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl group (tropane alkaloid derivative): This bicyclic amine is crucial for its pharmacological activity.

The stereochemistry of the bicyclic amine is specified as endo, which is a critical determinant of its binding affinity to the 5-HT3 receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide | [1][2][3] |

| Synonyms | BRL-46470, BRL 46470A | [1][3] |

| CAS Number | 117086-68-7 | [1][2][3] |

| Molecular Formula | C₁₉H₂₇N₃O | [3][4][5] |

| Molecular Weight | 313.44 g/mol | [3][4][5] |

| SMILES | CC1(C)CN(c2ccccc12)C(=O)N[C@H]1C[C@H]2CC--INVALID-LINK--N2C | [1][2] |

| InChI Key | ILXWRFDRNAKTDD-QDMKHBRRSA-N | [1][2] |

| Appearance | Solid powder | [3] |

| Purity | >98% (typical) | [3] |

Synthesis Pathway

The synthesis of this compound involves a multi-step process that culminates in the coupling of two key intermediates: 2,3-dihydro-3,3-dimethyl-indole and endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane. The general synthetic strategy can be conceptualized as the formation of a reactive intermediate from the indole core, followed by its reaction with the bicyclic amine.

A plausible and documented synthetic route is outlined below, based on established methods for the preparation of similar indole-1-carboxamides.

Diagram 1: Overall Synthesis Pathway of this compound

Caption: A high-level overview of the this compound synthesis pathway.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of analogous compounds and represent a likely pathway for the preparation of this compound.

Step 1: Synthesis of 2,3-Dihydro-3,3-dimethyl-indole

The synthesis of the 2,3-dihydro-3,3-dimethyl-indole core can be achieved through various methods, a common one being the Fischer indole synthesis or variations thereof.

-

Methodology: A typical procedure involves the reaction of a suitable phenylhydrazine (B124118) with isobutyraldehyde (B47883), followed by cyclization under acidic conditions.

-

Reactants: Phenylhydrazine, Isobutyraldehyde, Acid catalyst (e.g., polyphosphoric acid).

-

Procedure:

-

Phenylhydrazine and isobutyraldehyde are condensed to form the corresponding phenylhydrazone.

-

The resulting phenylhydrazone is then treated with a strong acid, such as polyphosphoric acid, and heated to induce cyclization, yielding 2,3-dimethylindole.

-

Subsequent reduction of the indole ring, for instance, using a reducing agent like sodium cyanoborohydride in the presence of an acid, would yield the desired 2,3-dihydro-3,3-dimethyl-indole.

-

Step 2: Preparation of endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane

This key intermediate is a derivative of tropine (B42219) and can be synthesized from commercially available starting materials.

-

Methodology: A common route involves the conversion of tropinone (B130398) to the corresponding oxime, followed by reduction.

-

Reactants: Tropinone, Hydroxylamine (B1172632) hydrochloride, Sodium acetate, Reducing agent (e.g., Sodium metal in ethanol, or catalytic hydrogenation).

-

Procedure:

-

Tropinone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form tropinone oxime.

-

The oxime is then reduced to the amine. The stereochemical outcome of this reduction is critical. The use of dissolving metal reductions (e.g., sodium in ethanol) typically favors the formation of the endo isomer. Catalytic hydrogenation may yield a mixture of endo and exo isomers, requiring separation.

-

Step 3: Coupling of the Indole and Amine Moieties

The final step involves the formation of the carboxamide bond between the 2,3-dihydro-3,3-dimethyl-indole and the endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane.

-

Methodology: This is typically achieved by activating the indole nitrogen with a phosgene equivalent to form a reactive intermediate, which then reacts with the amine.

-

Reactants: 2,3-Dihydro-3,3-dimethyl-indole, Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane, Anhydrous aprotic solvent (e.g., dichloromethane, THF), Base (e.g., triethylamine, pyridine).

-

Procedure:

-

2,3-Dihydro-3,3-dimethyl-indole is dissolved in an anhydrous aprotic solvent under an inert atmosphere.

-

A phosgene equivalent is added, often in the presence of a non-nucleophilic base, to form the intermediate indole-1-carbonyl chloride.

-

endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The final product, this compound, is then isolated and purified, typically by chromatography.

-

Diagram 2: Detailed Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data

While specific reaction yields and detailed analytical data for the synthesis of this compound are proprietary and not extensively published in open literature, the following table provides expected ranges based on analogous chemical transformations.

Table 2: Expected Quantitative Data for this compound Synthesis

| Step | Parameter | Expected Value |

| Step 1: Indole Core Synthesis | Yield | 60-80% |

| Purity (crude) | >90% | |

| Step 2: Amine Core Synthesis | Yield | 50-70% |

| endo:exo ratio | >9:1 | |

| Step 3: Coupling Reaction | Yield | 70-90% |

| Final Purity (after purification) | >98% |

Conclusion

This compound remains a molecule of significant interest due to its potent pharmacological profile. The synthesis, while complex, relies on well-established organic chemistry principles. This guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthesis pathway, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting the 5-HT3 receptor. Further optimization of the outlined synthetic steps could lead to more efficient and scalable production methods.

References

- 1. PL172890B1 - Crystal monohydrate forms of endo-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide and endo- 3-Ethyl-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide and method for the preparation of crystalline forms endo-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide or endo-3-carboxamide hydrochloride monohydrates ethyl-2,3-dihydro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-1H-benzimidazole-1-carboxamide PL PL PL PL EN PL PL - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. JP3279707B2 - Endo-2,3-dihydro-N- (8-methyl-8-azabicyclo [3.2.1] oct-3-yl) -2-oxo-1H-benzimidazole-1-carboxylic acid amide and endo-3 -Ethyl-2,3-dihydro-N- (8-methyl-8-azabicyclo [3.2.1] oct-3-yl) -2-oxo-1H-benzimidazole-1-carboxylic acid amide hydrochloride Crystal monohydrate of - Google Patents [patents.google.com]

- 4. US20090062550A1 - Process for the Large Scale Production of Rizatriptan Benzoate - Google Patents [patents.google.com]

- 5. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]

In Vivo Pharmacological Profile of Ricasetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron (BRL-46470) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. In vivo studies have demonstrated its significant anxiolytic and anti-emetic properties. This technical guide provides a comprehensive overview of the in vivo pharmacological profile of this compound, detailing its binding affinity, and efficacy in established animal models. Methodological protocols for key behavioral and physiological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

This compound is a high-affinity antagonist of the 5-HT3 receptor, a ligand-gated ion channel extensively involved in neurotransmission pathways mediating nausea, vomiting, and anxiety.[1] Its selective pharmacological action offers a promising therapeutic profile with potentially fewer side effects compared to less selective anxiolytic agents.[1] This document synthesizes the available in vivo data to provide a detailed pharmacological profile of this compound for research and drug development purposes.

Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and selective blockade of the 5-HT3 receptor.[1] In the central and peripheral nervous systems, serotonin (5-HT) released from enterochromaffin cells or neurons can bind to 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone of the brainstem, initiating the emetic reflex. By antagonizing these receptors, this compound effectively inhibits the nausea and vomiting cascade.

In the context of anxiety, 5-HT3 receptors are located in brain regions associated with mood and emotion, such as the amygdala and hippocampus. Their blockade by this compound is thought to modulate neurotransmitter release, contributing to its anxiolytic effects.

Signaling Pathway of 5-HT3 Receptor Activation

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the opening of a non-selective cation channel. This leads to the influx of sodium (Na+) and calcium (Ca2+) ions, causing depolarization of the neuronal membrane and initiating a downstream signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the in vivo pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Target | Radioligand | Preparation | Kd (nM) | Reference |

| 5-HT3 Receptor | [3H]-BRL-46470 | Rat Cerebral Cortex/Hippocampus | 1.57 | [2] |

| 5-HT3 Receptor | [3H]-BRL-46470 | Rat Ileum | 2.49 | [2] |

| 5-HT3 Receptor | [3H]-BRL-46470 | NG108-15 Cells | 1.84 | [3] |

| 5-HT3 Receptor | [3H]-BRL-46470 | HEK-5-HT3As Cells | 3.46 | [3] |

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity.

Table 2: In Vivo Anxiolytic Activity of this compound

| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |

| Elevated Plus-Maze | Rat | Drinking Water | 10 µg/kg/day | Anxiolytic profile | [3] |

Table 3: In Vivo Anti-Emetic Activity of this compound

| Animal Model | Species | Emetic Stimulus | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |

| Emesis Model | Ferret | X-irradiation | Oral (p.o.) | 0.05 - 0.5 | Dose-dependent prevention of emesis | [4] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Elevated Plus-Maze (Anxiolytic Activity)

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

-

This compound or vehicle is administered at a predetermined time before the test.

-

Each animal is placed individually in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

Key parameters measured include:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (a measure of general activity).

-

Data Analysis: An increase in the percentage of time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow: Elevated Plus-Maze

Ferret Emesis Model (Anti-Emetic Activity)

The ferret is a well-established model for studying the mechanisms of nausea and vomiting due to its robust emetic response to various stimuli, including chemotherapy and radiation.

Procedure:

-

Ferrets are fasted overnight with free access to water.

-

This compound or vehicle is administered orally or intravenously at a specified time before the emetic challenge.

-

Emesis is induced by a standardized stimulus, such as whole-body X-irradiation or administration of a chemotherapeutic agent like cisplatin.

-

Animals are observed for a defined period (e.g., 4-6 hours) for the occurrence of retching and vomiting episodes.

-

The latency to the first emetic episode, the number of retches, and the number of vomits are recorded.

Data Analysis: A significant reduction in the number of retches and vomits, and an increase in the latency to the first emetic episode, indicate an anti-emetic effect.

Selectivity Profile

This compound has been shown to be a highly selective antagonist for the 5-HT3 receptor, displaying little to no affinity for a variety of other neurotransmitter receptors, including other serotonin receptor subtypes, dopamine, adrenergic, and muscarinic receptors.[3] This selectivity is a key feature of its pharmacological profile, suggesting a lower potential for off-target side effects.

Conclusion

The in vivo pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT3 receptor. This translates into potent anxiolytic and anti-emetic effects in established animal models. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other 5-HT3 receptor antagonists. Further studies to establish a more detailed dose-response relationship in various in vivo models will be beneficial for its continued development.

References

- 1. scilit.com [scilit.com]

- 2. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Ricasetron's Binding Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricasetron (BRL-46470) is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] This receptor, unique among the serotonin receptor family, is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[2][3] The therapeutic potential of 5-HT3 receptor antagonists, informally known as "setrons," is well-established, particularly in the management of emesis induced by chemotherapy and radiotherapy.[4] this compound, in addition to its antiemetic properties, has demonstrated significant anxiolytic effects in preclinical models. This guide provides an in-depth overview of the binding affinity of this compound for serotonin receptors, details of experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound for the 5-HT3 receptor has been determined in various tissues and cell lines using radioligand binding assays. The following tables summarize the available quantitative data.

Table 1: Dissociation Constants (Kd) of [3H]-Ricasetron for the 5-HT3 Receptor

| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Cerebral Cortex/Hippocampus | 1.57 ± 0.18 | 102 ± 16 | [5] |

| Rat Ileum | 2.49 ± 0.30 | 44 ± 4 | [5] |

| NG108-15 Cells | 1.84 ± 0.27 | 968 ± 32 | [5] |

| HEK-293 cells expressing 5-HT3A receptors | 3.46 ± 0.36 | 2055 ± 105 | [5] |

Table 2: Inhibition Constant (Ki) of this compound for the 5-HT3 Receptor

| Radioligand | Tissue | Ki (nM) | Reference |

| [3H]-BRL 43694 (Granisetron) | Rat Brain Membranes | 0.32 ± 0.04 | [1] |

This compound exhibits high selectivity for the 5-HT3 receptor. Studies have shown that at concentrations greater than 1 µM, it does not displace a wide variety of ligands binding to other neurotransmitter receptors, including other serotonin receptor subtypes, opioid receptors, and neurotransmitter-gated ion channel complexes.[1]

Experimental Protocols

The determination of this compound's binding affinity for the 5-HT3 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on established protocols.

Radioligand Binding Assay for 5-HT3 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test Compound: this compound (BRL-46470)

-

Radioligand: [3H]-Granisetron or [3H]-BRL 43694

-

Receptor Source: Membranes from rat cerebral cortex, HEK-293 cells stably expressing the 5-HT3A receptor, or other appropriate tissue/cell line.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., Granisetron).

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester and Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh, cold assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Membrane preparation + Assay buffer.

-

Non-specific Binding: Radioligand + Membrane preparation + Non-specific binding control.

-

Competitive Binding: Radioligand + Membrane preparation + varying concentrations of this compound.

-

-

Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), leading to rapid membrane depolarization and neuronal excitation.[2][3] This initial event can trigger a cascade of downstream signaling events.

Caption: A simplified diagram of the 5-HT3 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like this compound.

References

- 1. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-46470: A Comprehensive Technical Overview of a Potent 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-46470, also known as Ricasetron, is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Initial research has demonstrated its significant potential in exhibiting both anxiolytic and antiemetic properties. This document provides an in-depth technical guide on the discovery and foundational research of BRL-46470, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of BRL-46470, highlighting its affinity for the 5-HT3 receptor and its efficacy in various experimental models.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of BRL-46470

| Parameter | Preparation | Value | Reference |

| Ki | Rat brain membranes ([3H]-BRL 43694 displacement) | 0.32 ± 0.04 nM | [1] |

| pA2 | Guinea-pig ileum | 8.3 ± 0.5 | [1] |

| pA2 | Rabbit isolated heart | 10.1 ± 0.1 | [1] |

| IC50 | Rat isolated vagus nerve (vs. 5-HT) | 0.3 - 1.0 nM | [2] |

Table 2: In Vivo Efficacy of BRL-46470

| Experimental Model | Species | Endpoint | Effective Dose Range / ID50 | Route of Administration | Reference |

| Bezold-Jarisch Reflex | Rat | Inhibition of 5-HT induced bradycardia | ID50: 0.7 ± 0.1 µg/kg | Intravenous (IV) | [1] |

| Elevated X-Maze | Rat | Anxiolytic-like activity | 0.0001 - 0.1 mg/kg | Oral (PO) & Systemic | [1] |

| Social Interaction Test | Rat | Anxiolytic-like activity | 0.0001 - 0.1 mg/kg | Oral (PO) & Systemic | [1] |

| X-irradiation Induced Emesis | Ferret | Prevention of emesis | 0.05 - 0.5 mg/kg | Oral (PO) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial research of BRL-46470 are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of BRL-46470 for the 5-HT3 receptor.

Protocol:

-

Membrane Preparation: Rat brain membranes are prepared by homogenizing the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT3 receptor ligand, such as [3H]-BRL 43694, and varying concentrations of unlabeled BRL-46470.

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of BRL-46470 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Bezold-Jarisch Reflex Model in Rats

Objective: To assess the in vivo 5-HT3 receptor antagonist activity of BRL-46470.

Protocol:

-

Animal Preparation: Anesthetized rats are instrumented for the measurement of heart rate and blood pressure.

-

Induction of Reflex: The Bezold-Jarisch reflex is induced by an intravenous injection of a 5-HT3 receptor agonist, such as 5-HT, which causes a characteristic transient bradycardia.

-

Drug Administration: BRL-46470 is administered intravenously at various doses prior to the induction of the reflex.

-

Measurement: The degree of inhibition of the 5-HT-induced bradycardia is measured for each dose of BRL-46470.

-

Data Analysis: The dose of BRL-46470 that produces a 50% inhibition of the reflex response (ID50) is calculated.[1]

Elevated X-Maze Test in Rats

Objective: To evaluate the anxiolytic-like effects of BRL-46470.

Protocol:

-

Apparatus: The elevated X-maze consists of two open arms and two closed arms, elevated from the floor.

-

Procedure: Rats are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).

-

Drug Administration: BRL-46470 is administered orally or systemically at various doses prior to the test.

-

Behavioral Recording: The time spent in and the number of entries into the open and closed arms are recorded.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The behavior of the BRL-46470-treated group is compared to a vehicle-treated control group.[1]

Social Interaction Test in Rats

Objective: To further assess the anxiolytic-like properties of BRL-46470.

Protocol:

-

Apparatus: The test is conducted in a familiar, dimly lit open field arena.

-

Procedure: A pair of unfamiliar, weight-matched male rats are placed in the arena and their social interaction (e.g., sniffing, grooming, following) is observed for a set period. The test is performed under both low light (less aversive) and high light (more aversive) conditions.

-

Drug Administration: BRL-46470 is administered orally or systemically to one of the rats in each pair.

-

Behavioral Recording: The total time the pair of rats spends in active social interaction is recorded.

-

Data Analysis: An increase in social interaction time in the BRL-46470-treated group, particularly under the more aversive high-light condition, suggests an anxiolytic effect.[1]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to BRL-46470 research.

References

- 1. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRL 46470 potently antagonizes neural responses activated by 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged anti-emetic activity and 5-HT3-receptor antagonism by BRL 46470 in conscious ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

Ricasetron: A Technical Guide on its Therapeutic Potential as a 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron (BRL-46470) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist that has demonstrated significant potential as both an antiemetic and anxiolytic agent in preclinical studies. Developed by GlaxoSmithKline, its progression to clinical use was discontinued. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacodynamics, and available preclinical data. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, as well as anxiety. Antagonists of the 5-HT3 receptor, such as ondansetron (B39145) and granisetron, are established therapies for chemotherapy-induced and postoperative nausea and vomiting. This compound emerged as a promising second-generation 5-HT3 antagonist with a distinct pharmacological profile, suggesting potential advantages in both antiemetic and anxiolytic applications.[1][2] This guide delves into the scientific data underpinning the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor.[2] The binding of serotonin to the 5-HT3 receptor normally triggers the opening of a non-selective cation channel, leading to a rapid influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. This influx results in neuronal depolarization and the propagation of excitatory signals. This compound, by binding to the receptor, prevents this serotonin-induced channel opening, thereby inhibiting the downstream signaling cascade.

Signaling Pathway

The 5-HT3 receptor-mediated signaling pathway is a critical component of emetic and anxiety pathways. This compound's blockade of this pathway is the basis for its therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's binding affinity and in vivo efficacy.

Table 1: In Vitro Binding Affinity of this compound (BRL-46470)

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Kd | Rat | Cerebral Cortex/Hippocampus | 1.57 ± 0.18 nM | [3] |

| Kd | - | NG108-15 Cells | 1.84 ± 0.27 nM | [3] |

| Ki | Rat | Brain Membranes | 0.32 ± 0.04 nM | [2] |

Table 2: In Vitro Functional Antagonism of this compound (BRL-46470)

| Parameter | Species | Tissue | Value | Reference |

| pA2 | Guinea Pig | Ileum | 8.3 ± 0.5 | [2] |

Table 3: In Vivo Anxiolytic-Like Efficacy of this compound (BRL-46470)

| Animal Model | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |

| Elevated Plus-Maze | Rat | Oral (p.o.) | 0.0001 - 0.1 mg/kg | Significant increase in time spent in open arms | [2] |

| Social Interaction Test | Rat | Oral (p.o.) | 0.0001 - 0.1 mg/kg | Significant increase in social interaction time | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Workflow:

Methodology:

-

Membrane Preparation:

-

Rat cerebral cortex and hippocampus are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of radiolabeled [3H]-BRL-46470 (at a concentration close to its Kd).

-

Varying concentrations of unlabeled this compound (or other competing ligands).

-

The prepared membrane suspension.

-

-

Total binding is determined in the absence of a competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled 5-HT3 antagonist (e.g., granisetron).

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Assay for Functional Antagonism

This protocol outlines the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing 5-HT3 receptors to assess the functional antagonism of this compound.

Workflow:

Methodology:

-

Oocyte Preparation:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

Oocytes are injected with cRNA encoding the human 5-HT3A receptor subunit.

-

Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at a holding potential of -60 mV.

-

-

Functional Assay:

-

A baseline current is established.

-

Serotonin (at a concentration that elicits a submaximal response, e.g., EC50) is applied to the oocyte, and the resulting inward current is recorded.

-

After a washout period, the oocyte is pre-incubated with a specific concentration of this compound for a few minutes.

-

Serotonin is then co-applied with this compound, and the inward current is recorded.

-

This procedure is repeated for a range of this compound concentrations.

-

-

Data Analysis:

-

The peak inward current in the presence of this compound is expressed as a percentage of the control response to serotonin alone.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC50 value is determined from this curve.

-

Alternatively, a Schild analysis can be performed by measuring the rightward shift of the serotonin concentration-response curve in the presence of different concentrations of this compound to determine the pA2 value, which is a measure of competitive antagonist potency.

-

Elevated Plus-Maze for Anxiolytic Activity

This protocol describes the elevated plus-maze (EPM) test in rats, a widely used behavioral assay to screen for anxiolytic drugs.

Methodology:

-

Apparatus:

-

The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm).

-

Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two arms are open.

-

The maze is typically made of a non-reflective material and placed in a dimly lit room.

-

-

Procedure:

-

Rats are habituated to the testing room for at least one hour before the experiment.

-

This compound or vehicle is administered to the animals at a specified time before the test (e.g., 30 minutes for oral administration).

-

Each rat is placed individually in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

The session is recorded by an overhead video camera for later analysis.

-

-

Data Collection and Analysis:

-

The following parameters are typically scored:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to the total number of arm entries.

-

Locomotor activity can be assessed by the total number of arm entries.

-

Cisplatin-Induced Emesis Model in Ferrets

This protocol details the ferret model of cisplatin-induced emesis, a standard preclinical model for evaluating the efficacy of antiemetic agents.

Methodology:

-

Animal Model:

-

Male ferrets are commonly used due to their robust emetic response.

-

Animals are housed individually and allowed to acclimate to the laboratory conditions.

-

-

Induction of Emesis:

-

Cisplatin (B142131) is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose known to induce a reliable emetic response (e.g., 5-10 mg/kg).[4]

-

-

Drug Administration:

-

This compound or vehicle is administered at various doses and time points relative to the cisplatin challenge (e.g., 30 minutes prior).

-

-

Observation and Data Collection:

-

Following cisplatin administration, each ferret is observed continuously for a defined period (e.g., 4-6 hours for acute emesis).

-

The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted.

-

The latency to the first emetic episode is also recorded.

-

-

Data Analysis:

-

The antiemetic efficacy of this compound is determined by comparing the number of retches and vomits in the drug-treated group to the vehicle-treated control group.

-

The results are typically expressed as the percentage reduction in the number of emetic episodes.

-

Potential Therapeutic Applications

The preclinical data for this compound suggest its potential utility in two primary therapeutic areas:

-

Chemotherapy-Induced Nausea and Vomiting (CINV): As a potent 5-HT3 receptor antagonist, this compound is expected to be effective in preventing and treating CINV, a common and distressing side effect of cancer therapy.

-

Anxiety Disorders: The robust anxiolytic-like effects observed in animal models at very low doses indicate a potential role for this compound in the treatment of various anxiety disorders, potentially with a favorable side-effect profile compared to other classes of anxiolytics.[2]

Conclusion

This compound is a high-affinity, selective 5-HT3 receptor antagonist with demonstrated preclinical efficacy in models of anxiety and, by extension of its mechanism, emesis. While its clinical development was halted for reasons not publicly disclosed, the available scientific data highlight its potential as a therapeutic agent. This technical guide provides a consolidated resource for researchers interested in the pharmacology of this compound and the broader field of 5-HT3 receptor modulation. Further investigation into its pharmacokinetic profile and clinical efficacy would be necessary to fully elucidate its therapeutic value.

References

- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for In Vivo Anxiety Studies of Ricasetron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricasetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the modulation of various neurotransmitter systems, including dopamine (B1211576) and GABA, which play a crucial role in the pathophysiology of anxiety disorders. Antagonism of this receptor is a promising therapeutic strategy for the development of novel anxiolytics. Preclinical evaluation of 5-HT3 receptor antagonists in animal models of anxiety is a critical step in the drug development process.

This document provides detailed experimental designs and protocols for assessing the anxiolytic potential of this compound in common in vivo models of anxiety: the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box test (LDB). Due to a lack of publicly available, detailed quantitative data specifically for this compound in these models, data from studies on ondansetron (B39145) , a structurally and functionally similar 5-HT3 receptor antagonist, is presented as a representative example to guide experimental design and data interpretation.

Signaling Pathways and Mechanism of Action

This compound, as a 5-HT3 receptor antagonist, is hypothesized to exert its anxiolytic effects by modulating serotonergic and other neurotransmitter systems. The binding of serotonin to postsynaptic 5-HT3 receptors is inhibited by this compound, which may lead to an increased availability of serotonin for other receptor subtypes, such as 5-HT1A, which are known to be involved in anxiety and mood regulation.[1] Furthermore, 5-HT3 receptors are located on GABAergic and dopaminergic neurons, and their blockade can influence the release of these neurotransmitters, thereby contributing to an overall anxiolytic effect.

Hypothesized signaling pathway of this compound in anxiety.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established procedures for assessing anxiety-like behavior in rodents and include parameters relevant for testing 5-HT3 receptor antagonists.

General Considerations

-

Animals: Male Swiss albino mice or Wistar rats are commonly used. Animals should be housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Habituation: Animals should be habituated to the testing room for at least one hour before the experiment to minimize stress from the novel environment.

-

Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies, offering rapid absorption. Oral (p.o.) administration can also be used to assess bioavailability and clinical relevance. The drug or vehicle is typically administered 30 minutes before testing.

-

Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

-

Apparatus Cleaning: The apparatus should be cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.

Elevated Plus-Maze (EPM) Test

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Experimental Workflow:

Workflow for the Elevated Plus-Maze test.

Protocol:

-

Apparatus: A plus-shaped maze elevated 50 cm above the floor with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm).

-

Procedure:

-

Administer this compound or vehicle intraperitoneally 30 minutes before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Parameters to Measure:

-

Time spent in open arms (s)

-

Number of entries into open arms

-

Time spent in closed arms (s)

-

Number of entries into closed arms

-

Total arm entries (as a measure of locomotor activity)

-

Representative Data (using Ondansetron):

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SD) | Open Arm Entries (Mean ± SD) |

| Vehicle (Control) | - | 50.89 ± 0.73 | 4.50 ± 0.55 |

| Ondansetron | 0.08 | 70.12 ± 2.15 | 7.33 ± 0.82* |

| Ondansetron | 0.16 | 76.3 ± 3.5 | 8.17 ± 0.75 |

| Ondansetron | 0.5 | 55.99 ± 2.02 | 6.83 ± 0.75 |

| Ondansetron | 1.0 | 72.84 ± 3.99 | 9.33 ± 0.82 |

| Diazepam (Standard) | 1.0 | 85.33 ± 3.51 | 10.17 ± 0.75** |

*p<0.01, **p<0.001 compared to vehicle. Data adapted from multiple sources for illustrative purposes.[1][2][3] Note the potential for a bell-shaped dose-response curve.

Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.

Experimental Workflow:

Workflow for the Open Field Test.

Protocol:

-

Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.

-

Procedure:

-

Administer this compound or vehicle intraperitoneally 30 minutes before the test.

-

Place the animal in a corner of the open field.

-

Allow the animal to explore the arena for 5 to 10 minutes.

-

Record the animal's movement using a video tracking system.

-

-

Parameters to Measure:

-

Time spent in the center zone (s)

-

Number of entries into the center zone

-

Total distance traveled (cm)

-

Rearing frequency

-

Representative Data (using Ondansetron):

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SD) | Total Distance Traveled (cm) (Mean ± SD) |

| Vehicle (Control) | - | 25.5 ± 3.2 | 1500 ± 150 |

| Ondansetron | 1.0 | 45.8 ± 5.1* | 1450 ± 130 |

| Diazepam (Standard) | 1.0 | 55.2 ± 6.3** | 1300 ± 120 |

*p<0.05, **p<0.01 compared to vehicle. Data adapted from multiple sources for illustrative purposes.[4]

Light-Dark Box Test (LDB)

The LDB test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[5]

Experimental Workflow:

Workflow for the Light-Dark Box Test.

Protocol:

-

Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the total area), with an opening connecting them.[5]

-

Procedure:

-

Administer this compound or vehicle intraperitoneally 30 minutes before the test.

-

Place the animal in the dark compartment.

-

Allow the animal to freely explore both compartments for 5 to 10 minutes.

-

Record the animal's activity using a video tracking system.

-

-

Parameters to Measure:

-

Time spent in the light compartment (s)

-

Number of transitions between compartments

-

Latency to first enter the light compartment (s)

-

Representative Data (using Ondansetron):

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) (Mean ± SD) | Number of Transitions (Mean ± SD) |

| Vehicle (Control) | - | 40.2 ± 4.5 | 8.5 ± 1.2 |

| Ondansetron | 0.1 | 65.7 ± 6.8 | 12.3 ± 1.5 |

| Diazepam (Standard) | 2.0 | 80.1 ± 7.9 | 15.1 ± 1.8 |

*p<0.05, **p<0.01 compared to vehicle. Data adapted from multiple sources for illustrative purposes.[6]

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis, typically using ANOVA followed by post-hoc tests, should be performed to determine the significance of the observed effects. An increase in the primary measures of anxiolysis (time in open arms/center/light compartment) without a significant change in general locomotor activity (total arm entries/distance traveled) is indicative of a specific anxiolytic effect. It is important to note that 5-HT3 receptor antagonists often exhibit a bell-shaped dose-response curve, where higher doses may be less effective than moderate doses.[4] Therefore, a wide range of doses should be tested.

Conclusion

The experimental designs and protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's anxiolytic potential. By utilizing established models of anxiety-like behavior in rodents and leveraging data from the well-characterized 5-HT3 receptor antagonist ondansetron, researchers can effectively design studies, interpret results, and advance the understanding of this compound's pharmacological profile. These studies are essential for the continued development of novel and effective treatments for anxiety disorders.

References

- 1. jmsh.ac.in [jmsh.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 6. An anxiolytic-like effect of ondansetron disappears in oxazepam-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Ricasetron Administration in Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricasetron (BRL-46470) is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] Like other "setrons," it blocks the action of serotonin at these ligand-gated ion channels, which are strategically located on vagal afferents, in the solitary tract nucleus, and the area postrema—all critical sites for the emetic reflex.[2] This mechanism of action underlies the antiemetic properties of 5-HT3 antagonists, making them a cornerstone in managing chemotherapy-induced nausea and vomiting.[2][3] Beyond its antiemetic effects, this compound has demonstrated significant anxiolytic properties in rodent models, potentially offering a distinct advantage over other compounds in its class.[1]

These application notes provide a comprehensive guide to the administration of this compound in rodent models for preclinical research. The protocols outlined below are based on available literature for this compound and other well-characterized 5-HT3 antagonists.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and, for comparative purposes, other relevant 5-HT3 receptor antagonists. Due to the limited availability of public data for this compound, information from related compounds is included to guide experimental design.

Table 1: Receptor Binding Affinity of 5-HT3 Antagonists

| Compound | Receptor | Tissue Source | Ki (nM) | Reference |

| This compound | 5-HT3 | Rat tissue homogenate | 1.58 | [4] |

| Granisetron (B54018) | 5-HT3 | Rat cerebral cortex | 9.15 | [5] |

| Ondansetron (B39145) | 5-HT3 | Rat cerebral cortex | 8.70 | [5] |

Table 2: Pharmacokinetic Parameters of 5-HT3 Antagonists in Rodents (Data for this compound is currently unavailable)

| Compound | Species | Dose & Route | T1/2 (half-life) | Cmax | Tmax | Oral Bioavailability (%) | Reference |

| Granisetron | Rat | 3 mg/kg, IV | 74.3 ± 12.5 min (brain) | - | 24 min (brain) | - | [6] |

| Granisetron | Rat | 6 mg/kg, IV | 69.7 ± 6.3 min (brain) | - | 24 min (brain) | - | [6] |

Table 3: Exemplary Dosing for Behavioral and Anti-Emetic Studies with 5-HT3 Antagonists

| Compound | Application | Species | Dose | Route of Administration | Effect | Reference |

| This compound | Anxiolytic | Rat | 10 µg/kg | Drinking water | Anxiolytic-like effects | Not explicitly cited |

| Ondansetron | Anti-emetic (Pica model) | Mouse | 2 mg/kg | Intraperitoneal (IP) | Inhibition of radiation-induced pica | [7] |

| Ondansetron | Anxiolytic | Mouse | 0.1 - 1 mg/kg | Intraperitoneal (IP) | Anxiolytic-like effects | Not explicitly cited |

| Granisetron | Anti-emetic (Pica model) | Rat | 0.1 - 2.7 mg/kg | Intraperitoneal (IP) or Intragastric | Inhibition of cisplatin-induced pica | Not explicitly cited |

Signaling Pathway and Experimental Workflow

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the influx of cations, leading to neuronal depolarization. This compound, as a competitive antagonist, blocks this binding, thereby inhibiting the downstream signaling cascade.

Caption: Mechanism of this compound at the 5-HT3 receptor.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for investigating the effects of this compound in a rodent behavioral model.

Caption: A generalized workflow for rodent behavioral studies.

Experimental Protocols

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound while minimizing any confounding effects on the animal model.

-

Aqueous Solutions: For soluble salts of this compound, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices for parenteral routes.

-